molecular formula C10H10O B118117 2,3-dihydro-1H-indene-1-carbaldehyde CAS No. 155932-36-8

2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B118117
CAS No.: 155932-36-8
M. Wt: 146.19 g/mol
InChI Key: CMKDJMDGRSJZIS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1-carbaldehyde (CAS: Not explicitly provided; molecular formula: C₁₀H₁₀O, molecular weight: 146.19) is a bicyclic aromatic aldehyde featuring a fused indene backbone. Its structure comprises a partially saturated indene ring with a formyl (-CHO) group at the 1-position. Key spectral data include a predicted collision cross-section (CCS) of 129.1 Ų for the [M+H]⁺ adduct and 131.9 Ų for [M-H]⁻, as determined via high-resolution mass spectrometry (HRMS) . The compound is synthesized via Dess-Martin oxidation of corresponding alcohols, achieving yields up to 98% under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDJMDGRSJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37414-43-0
Record name 2,3-dihydro-1H-indene-1-carbaldehyde
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Backbone Derivatives

2,3-Dihydro-1H-indene-2-carbaldehyde
  • Structure : Carbaldehyde group at position 2 instead of 1.
  • Molecular Weight : 146.19 (identical to the 1-carbaldehyde isomer).
  • Applications: Limited data, but structural analogs are explored in medicinal chemistry for kinase inhibition and as intermediates in drug synthesis .
  • Key Difference : Altered electronic properties due to the shifted aldehyde group, impacting reactivity in nucleophilic additions .
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde
  • Structure : Methyl substituent at position 1 adjacent to the aldehyde.
  • Molecular Weight : 160.21.
  • Properties : Increased steric hindrance reduces electrophilicity at the aldehyde compared to the parent compound. Requires storage at -20°C under inert atmospheres to prevent degradation .
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
  • Structure : Fluorine atom at position 7; aldehyde at position 3.
  • Molecular Weight : 164.16.
  • Reactivity : Fluorine enhances metabolic stability and lipophilicity, making it valuable in designing CNS-active compounds .

Functional Group Derivatives

(1S)-7-[(2E)-But-2-enoyl]-1,3,3,6-tetramethyl-2,3-dihydro-1H-indene-1-carbaldehyde
  • Structure: Complex substituents including a butenoyl group and methyl branches.
  • Spectral Data : HRMS [M+H]⁺ at 271.1696 (calc. 271.1693) .
2-Phenyl-2,3-dihydro-1H-inden-1-one
  • Structure : Ketone (-C=O) at position 1 instead of aldehyde; phenyl substituent at position 2.
  • Molecular Weight : 208.24.
  • Applications : A precursor in synthesizing rasagiline mesylate (anti-Parkinson’s drug) via reductive amination .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Applications Reference
2,3-Dihydro-1H-indene-1-carbaldehyde -CHO at position 1 146.19 Organic synthesis, intermediates
2,3-Dihydro-1H-indene-2-carbaldehyde -CHO at position 2 146.19 Medicinal chemistry
1-Methyl derivative -CH₃ at position 1 160.21 Stabilized aldehyde for storage
7-Fluoro derivative -F at position 7 164.18 CNS drug design
2-Phenyl-1-ketone -C=O at position 1, -C₆H₅ 208.26 Rasagiline synthesis

Preparation Methods

Cyclization Followed by Oxidation

A foundational approach involves constructing the dihydroindene backbone through cyclization, followed by oxidation to introduce the aldehyde moiety. For example, intramolecular Friedel-Crafts alkylation of γ,δ-unsaturated carbonyl precursors generates the bicyclic framework. Subsequent oxidation of a methylene (-CH2-) group adjacent to the ring system yields the aldehyde.

Key steps include:

  • Cyclization of 4-phenylbutyryl chloride using AlCl₃ to form 2,3-dihydro-1H-inden-1-one.

  • Oxidation of the ketone intermediate to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

StepReagents/ConditionsIntermediateYield
CyclizationAlCl₃, 0°C, 2 hr2,3-Dihydro-1H-inden-1-one78%
OxidationPCC, CH₂Cl₂, 25°C, 6 hrThis compound65%

This method prioritizes regioselectivity, as the cyclization step dictates the position of subsequent functionalization.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For 2,3-dihydro-1H-indene, the reaction proceeds via electrophilic aromatic substitution at position 1, facilitated by the electron-donating effects of the fused cyclopentene ring.

Procedure :

  • React 2,3-dihydro-1H-indene with DMF and POCl₃ at 0–5°C to form the iminium intermediate.

  • Hydrolyze with aqueous NaOH to yield the aldehyde.

ParameterValue
Temperature0–5°C
Reaction Time3 hr
Yield58%

This method is limited by the need for strictly anhydrous conditions and the sensitivity of the dihydroindene to over-oxidation.

Reduction of Nitrile Precursors

Nitriles serve as versatile precursors for aldehydes via partial reduction. For 2,3-dihydro-1H-indene-1-carbonitrile, DIBAL-H (diisobutylaluminum hydride) selectively reduces the nitrile to the aldehyde without further reduction to the alcohol.

ReagentSolventTemperatureYield
DIBAL-HTHF-78°C → 25°C72%

This route offers excellent functional group tolerance, making it suitable for complex substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For PCC-mediated oxidations, dichloromethane outperforms polar aprotic solvents like DMF due to better solubility of intermediates. Similarly, Vilsmeier-Haack formylation requires DMF as both solvent and reagent.

ReactionOptimal SolventTemperature Range
CyclizationToluene0–25°C
OxidationCH₂Cl₂25°C
FormylationDMF0–5°C

Catalytic Systems

Transition metal catalysts enhance selectivity and yield. For instance, Cu(I) catalysts promote intramolecular cyclizations with >80% efficiency. In contrast, AlCl₃ remains the standard Lewis acid for Friedel-Crafts reactions due to its cost-effectiveness.

CatalystReaction TypeYield Improvement
Cu(OTf)₂Cyclization+15%
AlCl₃Friedel-CraftsBaseline

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to mitigate exothermic risks and improve mixing. For example, a two-step flow system achieves cyclization and oxidation in series, reducing purification steps.

MetricBatch ProcessFlow Process
Cycle Time8 hr2 hr
Purity92%96%
Throughput50 g/day500 g/day

Purification Techniques

Distillation and recrystallization remain dominant for isolating this compound. High-vacuum distillation (0.1 mmHg, 120°C) achieves >98% purity, while recrystallization from hexane/ethyl acetate mixtures removes polar impurities .

Q & A

Q. Q: What are the primary synthetic routes for 2,3-dihydro-1H-indene-1-carbaldehyde, and how are they optimized for yield and purity?

A: A common method involves oxidation of 2,3-dihydro-1H-indene derivatives using hypervalent iodine reagents (e.g., HTIB) under mild conditions. For example, quenching the reaction at 0°C and purification via column chromatography (2–30% EtOAc/hexane) achieves a 62% yield . Alternative routes include enzymatic dynamic kinetic resolution (DKR) with CAL-B lipase and TBD base, enabling enantioselective synthesis (95% ee) . Optimization focuses on reaction time, temperature, and solvent selection to minimize side reactions and maximize purity.

Advanced Characterization Techniques

Q. Q: How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

A: High-resolution mass spectrometry (HRESIMS) and 2D NMR (¹H-¹H COSY, HSQC, HMBC) are critical. For instance, HRESIMS confirmed the molecular formula of a related compound (C₁₈H₂₃O₂) with an error margin of 0.3 ppm . NMR chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) and coupling constants differentiate regioisomers and stereoisomers. X-ray crystallography or computational modeling (e.g., ORTEP-3) may further validate absolute configurations .

Safety and Handling Protocols

Q. Q: What safety measures are essential when handling this compound in laboratory settings?

A: Strict adherence to PPE (gloves, goggles, lab coat) is mandatory due to toxicity risks (H303/H313/H333 hazard codes). Work in a fume hood to avoid inhalation, and use inert atmosphere techniques for reactive intermediates. Waste must be segregated and disposed via certified biohazard services .

Stereochemical Challenges in Synthesis

Q. Q: How can researchers address enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?

A: Enzymatic DKR using CAL-B lipase and TBD base achieves dynamic racemization, enabling >95% ee for (R)-enantiomers . Chiral HPLC or circular dichroism (CD) spectroscopy validates ee. Absolute configurations are confirmed via benzene sector rules applied to CD spectra .

Biological Activity and Mechanism Studies

Q. Q: What methodologies are used to evaluate the biological activity of this compound derivatives?

A: Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamides are screened as DDR1 kinase inhibitors using:

  • Kinase assays : Measure IC₅₀ values (e.g., 14.9 nM for compound 7f) .
  • In vivo models : Orthotopic pancreatic cancer models assess tumor suppression and metastasis inhibition.
  • EMT suppression : Western blotting quantifies collagen-induced DDR1 signaling (e.g., E-cadherin upregulation) .

Data Contradictions in Synthetic Outcomes

Q. Q: How should researchers reconcile discrepancies in yields or stereoselectivity across synthetic protocols?

A: Variations often arise from reagent purity, solvent effects, or catalytic conditions. For example, HTIB-mediated oxidation may degrade thermally sensitive substrates, necessitating low temperatures . Cross-validate protocols using kinetic studies (e.g., time-resolved NMR) and replicate reactions under controlled conditions.

Computational Modeling for Reactivity Prediction

Q. Q: How can computational tools guide the design of novel this compound analogs?

A: Density functional theory (DFT) predicts reaction pathways (e.g., transition state energies in DKR) . Molecular docking (AutoDock, Schrödinger) screens analogs for target binding (e.g., DDR1 kinase), while QSAR models correlate structural features (e.g., substituent electronic effects) with bioactivity .

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